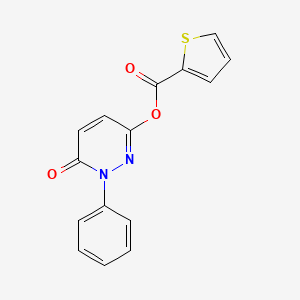

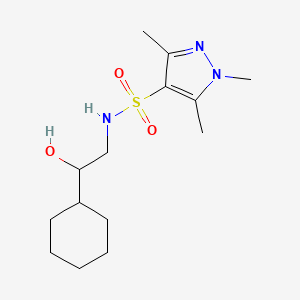

![molecular formula C15H11N3OS B2983642 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole CAS No. 314746-64-0](/img/structure/B2983642.png)

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- Thiamine hydrochloride has been identified as an efficient promoter for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, using water as a green solvent, highlighting an environmentally friendly synthesis method for related compounds (Liu, Lei, & Hu, 2012).

- Research into imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives has led to the discovery of compounds with significant pharmacological activities, emphasizing the structure-activity relationships and potential for developing new chemical entities (Katsura et al., 1992).

Biological Activity and Potential Applications

- Certain imidazo[1,2-a]pyridines have been synthesized as potential antisecretory and cytoprotective agents against ulcers, with some compounds showing comparable activity to existing treatments, offering insights into new therapeutic avenues (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

- The copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines showcases a method for creating these compounds with good functional group tolerance, demonstrating the adaptability of these chemical structures for various applications (Joshi, Mohan, & Adimurthy, 2016).

Advanced Chemical Synthesis and Characterization

- Synthesis methods for imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, employing a one-pot approach, have been reported, which is important for streamlining the production of these compounds for further study (Adib, Sheikhi, & Rezaei, 2011).

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole” and its derivatives could be in the development of new drugs, especially for TB .

Mécanisme D'action

Target of Action

Compounds containing the imidazo[1,2-a]pyridine skeleton have been reported to exhibit diverse bioactivity, including antimicrobial, anticancer, antibacterial, and antiallergic properties . They have also been described as various kinase inhibitors .

Mode of Action

It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways depending on their specific targets .

Result of Action

Compounds containing the imidazo[1,2-a]pyridine skeleton have been reported to exhibit diverse bioactivity, suggesting that they can induce various molecular and cellular effects .

Propriétés

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZUGZVPWZADKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)

![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)

![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)